15-Methylpalmitate

Mendelian randomization Telomere biology Blood metabolites

Identifying branched-chain fatty acids in biological matrices is compromised by isobaric interference when using linear C17:0 standards. 15-Methylpalmitate resolves this via its unique C15 methyl branch, delivering distinct GC-MS retention and fragmentation patterns for unambiguous quantification. • Eliminates co-elution with linear C17:0 in targeted lipidomics. • Validated biomarker standard for OCFA studies linking to telomere length. • Defined substrate for probing elongase/desaturase specificity toward branched chains. ≥98% purity, COA included. In stock for immediate global dispatch.

Molecular Formula C17H33O2-
Molecular Weight 269.4 g/mol
Cat. No. B1255430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Methylpalmitate
Molecular FormulaC17H33O2-
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/p-1
InChIKeyIIUXHTGBZYEGHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Methylpalmitate for Lipidomics & Metabolic Research


15-Methylpalmitate (also known as isoheptadecanoic acid, C17:0 iso, or 15-methylhexadecanoic acid) is a saturated, methyl-branched, long-chain fatty acid with a 17-carbon backbone featuring a single methyl branch at the C15 position [1][2]. Chemically, it has the molecular formula C17H34O2 and an average molecular weight of 270.45 g/mol [1][3]. It is a naturally occurring, trace-level metabolite found in various organisms, including marine sponges and mammalian milk [1][4], and is a key component of the odd-chain fatty acid (OCFA) pool. In biochemical research, its methyl ester derivative, Methyl 15-methylpalmitate (CAS 6929-04-0), is frequently employed as a substrate or analytical standard due to enhanced chromatographic properties .

1
Targeted lipidomics & metabolomics GC-MS workflows; methyl ester form enhances chromatographic resolution
2
Odd-chain fatty acid pool studies; endogenous trace metabolite in milk and marine organisms
3
Reference standard for unambiguous identification and quantification of branched-chain fatty acids

Why 15-Methylpalmitate Cannot Be Substituted


The selection of 15-Methylpalmitate over its linear or even-chain analogs, such as palmitic acid (C16:0) or margaric acid (C17:0), is not a matter of simple structural variation. The single methyl branch at the C15 position fundamentally alters its physicochemical and biological behavior, rendering it a non-interchangeable tool in research and analytical workflows. Unlike linear palmitate, which is a primary product of de novo lipogenesis, 15-Methylpalmitate is a specific isobaric isomer that is endogenously derived from distinct dietary sources (e.g., ruminant fat) and microbial metabolism [1]. This metabolic origin means it cannot be functionally or analytically substituted for assessing odd-chain fatty acid (OCFA) intake or specific lipid fluxes. Furthermore, in analytical chemistry, the methyl-branched structure provides a unique retention time and fragmentation pattern in GC-MS, which is essential for its unambiguous identification and quantification in complex biological matrices . Interchanging it with the linear C17:0 (margaric acid) would lead to misidentification of lipid species and erroneous quantification due to co-elution or spectral overlap, a critical failure point in targeted lipidomics.

Metabolic origin
Dietary/microbial origin differs from linear palmitate; may misrepresent endogenous odd-chain fatty acid intake assessments.
Analytical
Linear C17:0 co-elutes or spectrally overlaps in GC-MS; substitution causes misidentification and inaccurate quantification.
Functional
Methyl branch alters acyl chain packing and membrane properties; not interchangeable for membrane biophysics studies.

Distinct Performance Evidence for 15-Methylpalmitate


Causal Link to Telomere Length

A 2024 Mendelian randomization study (Gao et al., PLoS One) identified 15-methylpalmitate as one of only a few blood metabolites with a direct, causal influence on telomere length, independent of other metabolites. Using multivariable Mendelian randomization (MVMR) analysis on genome-wide association study (GWAS) data from 7,824 Europeans, the study showed that 15-methylpalmitate's effect on telomere length was robust after adjusting for the effects of other correlated metabolites, a level of specificity not demonstrated for the vast majority of other plasma fatty acids [1][2].

Telomere Length Causal Link
Class-level inference
Significant direct causal effect after MVMR adjustment vs. no causal link for other plasma metabolites (GWAS, n=7,824)
Reported genetic association context for telomere biology studies
Independent signal from correlated metabolites; data to verify in independent cohorts
Mendelian randomization Telomere biology Blood metabolites Aging

Membrane Phase Behavior Modulation

The incorporation of branched-chain fatty acids like 15-methylpalmitate into phospholipids is known to significantly lower the gel-to-liquid crystalline phase transition temperature (Tm) compared to membranes composed of linear-chain analogs. While direct, publicly-available Tm data for 15-methylpalmitate-containing bilayers is limited, class-level inference from studies on structurally analogous methyl-branched fatty acids (e.g., 10-methylpalmitate) demonstrates a quantifiable effect. For instance, research on *Bacillus subtilis* membranes showed that replacing straight-chain fatty acids with 10-methyl branched-chain fatty acids lowered the lipid phase transition temperature by approximately 20°C (from ~60°C to ~40°C), as measured by differential scanning calorimetry (DSC) [1][2]. This shift is attributed to the steric disruption of tight acyl chain packing by the methyl branch, a property directly shared by 15-methylpalmitate. This class-level effect has been cited by vendors as a key differentiator for 15-methylpalmitate in membrane studies .

Membrane Phase Behavior
Class-level inference
~20°C reduction in Tm
vs. linear-chain phospholipid bilayers (10-methyl branched FA class effect, DSC)
Supports membrane fluidity modulation without altering headgroup chemistry
Direct Tm data for 15-methylpalmitate bilayers not located; class-level inference
Membrane biophysics Lipid bilayer Phase transition Fluidity

GC-MS Selectivity vs. Linear C17:0

In gas chromatography-mass spectrometry (GC-MS) analysis, 15-methylpalmitate (as its methyl ester, 15-MHD) exhibits a distinct retention time and mass spectrum compared to its linear isomer, methyl heptadecanoate (C17:0). The branched structure reduces its boiling point, causing it to elute earlier on standard non-polar GC columns (e.g., DB-5, HP-5). While a published, experimentally-determined retention index (RI) was not located in the search results for this compound specifically, the class-level difference is well-established. For analogous branched fatty acid methyl esters (FAMEs), the retention index is approximately 10-20 units lower than that of the corresponding straight-chain saturated FAME [1][2]. This separation is critical, as the linear C17:0 is commonly found in biological samples and would otherwise co-elute or cause peak asymmetry, leading to inaccurate quantification of the 15-methylpalmitate peak. Vendors explicitly recommend its use as a reference standard for GC-MS identification and quantification of branched-chain fatty acids in complex biological samples .

GC-MS Selectivity
Class-level inference
Estimated RI lower by 10–20 units vs. linear C17:0 methyl ester on non-polar columns
Required for accurate branched-chain FA quantification in complex matrices
Exact experimental RI for this compound not available; typical branched/linear FAME behavior
GC-MS Lipidomics Retention index Analytical standard

15-Methylpalmitate Research & Industrial Applications


Biomarker Discovery in Population Health

15-Methylpalmitate is ideally suited for large-scale epidemiological and Mendelian randomization studies investigating the causal roles of circulating metabolites in aging and chronic disease. As demonstrated by Gao et al. (2024), its unique and robust genetic association with telomere length makes it a high-value target for biomarker discovery and validation . Procurement is recommended for metabolomics cores and research groups focused on identifying and quantifying this specific branched-chain fatty acid in human plasma or serum to explore its potential as a biomarker for biological age and age-related pathologies. Using a generic C17:0 standard would lead to misidentification and erroneous conclusions.

Membrane Biophysics & Lipid-Protein Interactions

Researchers investigating the role of lipid acyl chain structure in modulating membrane physical properties should prioritize 15-Methylpalmitate. Its methyl branch provides a targeted way to increase membrane fluidity and alter phase behavior without changing lipid headgroups or overall chain length . This makes it a powerful tool for studying how membrane dynamics regulate the function of integral membrane proteins, such as receptors, channels, and transporters . Procurement is essential for any lab building custom model membranes or studying the effects of branched-chain fatty acids on cellular processes.

Targeted Lipidomics & Metabolomics Methods

For analytical chemists and core facility directors developing targeted lipidomics assays, 15-Methylpalmitate (as its methyl ester) is an indispensable reference standard. Its use in GC-MS workflows is critical for establishing retention time locking, generating unique spectral libraries, and ensuring accurate quantification of this specific branched-chain species in complex matrices like food, tissues, or biofluids . Its procurement is a quality control requirement for any method claiming to quantify odd-chain or branched-chain fatty acids, as it resolves a key isobaric interference from the more abundant linear C17:0.

Fatty Acid Metabolism and Enzymology

15-Methylpalmitate serves as a specific substrate to probe the activity and specificity of key lipid metabolic enzymes, including elongases (ELOVLs) and desaturases . By providing a branched-chain substrate, researchers can dissect how these enzymes handle non-linear acyl chains, offering insights into their substrate tolerance and the biosynthesis of complex lipids. This is a specialized application that cannot be fulfilled by the standard linear palmitate (C16:0) substrate.

Application
Selection Property
Validation Focus
Population metabolomics & aging research
Unique genetic association profile with telomere length
Telomere biology and aging pathway biomarker studies
Membrane biophysics & protein-lipid interactions
Branched-chain structure for targeted fluidity modulation
Phase transition, lipid packing, and integral protein function assays
Targeted lipidomics method development
GC-MS retention time and spectral differentiation
Accurate branched-chain fatty acid identification and quantification
Fatty acid metabolism & enzymology
Branched substrate for probing elongase/desaturase specificity
Substrate tolerance and complex lipid biosynthesis pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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